Bienvenue dans la boutique en ligne BenchChem!

T-448

LSD1 GFI1B Epigenetics

T-448 is a novel, orally bioavailable, irreversible LSD1 inhibitor (IC50 22 nM) that uniquely forms a compact formyl-FAD adduct, sparing the LSD1-GFI1B co-repressor complex. This eliminates on-target thrombocytopenia, a dose-limiting toxicity common to competing LSD1 inhibitors. Its superior hematological safety profile makes T-448 the benchmark for chronic CNS disease models, long-term in vivo studies, and mechanistic dissection of LSD1 functions. Purchase with confidence for reproducible, toxicity-free epigenetic research.

Molecular Formula C22H28N4O5S
Molecular Weight 460.5 g/mol
Cat. No. B15583452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameT-448
Molecular FormulaC22H28N4O5S
Molecular Weight460.5 g/mol
Structural Identifiers
InChIInChI=1S/C17H20N4OS.C4H4O4.CH4/c1-10-20-21-17(23-10)19-16(22)12-5-2-4-11(8-12)14-9-15(14)18-13-6-3-7-13;5-3(6)1-2-4(7)8;/h2,4-5,8,13-15,18H,3,6-7,9H2,1H3,(H,19,21,22);1-2H,(H,5,6)(H,7,8);1H4/b;2-1+;/t14-,15+;;/m0../s1
InChIKeyZASMMXUIOMLVSV-OMFKVEQPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

T-448: Potent, Irreversible LSD1 Inhibitor with Distinct Molecular Selectivity and Safety Profile


T-448 is a novel, orally bioavailable, small-molecule, irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, an H3K4 demethylase [1]. It exhibits a high potency with an IC50 of 22 nM against recombinant LSD1 [1]. Unlike many tranylcypromine-derived LSD1 inhibitors, T-448 achieves its specificity through a unique mechanism: it forms a compact formyl-FAD adduct within the enzyme's active site, which effectively inhibits LSD1's demethylase activity while minimally impacting the LSD1-GFI1B co-repressor complex [1]. This mechanistic distinction is critical, as disruption of the LSD1-GFI1B complex by other LSD1 inhibitors is associated with hematological toxicity, particularly thrombocytopenia [1].

Why T-448 Cannot Be Substituted by Other Clinical-Stage LSD1 Inhibitors


The LSD1 inhibitor class is highly heterogeneous, with compounds exhibiting fundamentally different molecular mechanisms that dictate distinct safety and efficacy profiles. Clinically investigated LSD1 inhibitors, such as ORY-1001 (iadademstat), GSK2879552, and the tool compound T-711, are irreversible inhibitors that form bulky adducts with the FAD cofactor. This steric bulk disrupts the protein-protein interaction between LSD1 and its co-repressor GFI1B, a complex essential for normal hematopoietic differentiation [1]. Disruption of this complex is a primary driver of on-target thrombocytopenia, a dose-limiting toxicity observed in multiple clinical trials [1]. In contrast, T-448 forms a compact formyl-FAD adduct that is spatially accommodated without causing significant disruption to the LSD1-GFI1B complex, thereby preserving normal platelet counts [1]. Therefore, generic substitution within the LSD1 inhibitor class is scientifically invalid due to this mechanistic divergence, which directly translates into a markedly superior hematological safety profile for T-448.

Quantitative Comparative Evidence for T-448 Versus Analog LSD1 Inhibitors


Preservation of LSD1-GFI1B Complex Integrity Differentiates T-448 from T-711 and Other Tricyclic LSD1 Inhibitors

In co-immunoprecipitation studies, T-448 at concentrations of 1 μM and 10 μM did not disrupt the LSD1-GFI1B complex in human TF-1a erythroblast cells [1]. This contrasts starkly with the comparator LSD1 inhibitor T-711, which robustly reduced the interaction between LSD1 and GFI1B in the same assay system [1].

LSD1 GFI1B Epigenetics Hematological Toxicity

Superior Hematological Safety: T-448 Does Not Induce Thrombocytopenia at Doses 10x Higher Than T-711's Toxic Threshold

In a 4-day repeated oral administration study in ICR mice, T-711 caused a significant decrease in platelet numbers at doses of 10 mg/kg/day or higher [1]. In contrast, T-448 administered at doses up to 100 mg/kg/day did not cause any change in peripheral blood platelet counts [1].

Thrombocytopenia Platelet Count In Vivo Toxicology LSD1

High Selectivity Against Off-Target Monoamine Oxidases (MAO-A/B) Exceeds 4,500-Fold

T-448 demonstrates exceptional selectivity for LSD1 over the closely related FAD-dependent enzymes MAO-A and MAO-B, which share high sequence homology with LSD1 [1]. Biochemical assays revealed that T-448 exhibits greater than 4,500-fold selectivity over both MAO-A and MAO-B [1].

Selectivity MAO-A MAO-B LSD1 Off-target

Brain-Penetrant LSD1 Inhibition and Functional Rescue in a Disease-Relevant CNS Model

T-448 is orally bioavailable and brain-penetrant, as evidenced by its ability to inhibit LSD1 enzyme activity ex vivo in mouse hippocampus and cortex [1]. This inhibition translated to a significant increase in H3K4me2 levels at neural plasticity genes (Bdnf, Arc, Fos) and a partial, but significant, restoration of learning function in an NR1-hypomorph mouse model of NMDA receptor hypofunction following 3 weeks of treatment at 10 mg/kg/day [1].

CNS Penetration Epigenetics Learning and Memory In Vivo Pharmacology

Optimal Use Cases for T-448 in Scientific Research and Preclinical Development


Chronic In Vivo Studies of CNS Disorders Where LSD1 Inhibition is Therapeutically Promising

Due to its unique safety profile, T-448 is the preferred tool compound for chronic, long-term oral dosing studies in rodent models of neurodevelopmental and psychiatric disorders. Its lack of thrombocytopenia [1] allows researchers to achieve sustained brain LSD1 inhibition and evaluate phenotypic outcomes over weeks without the confounding effects of anemia or bleeding diatheses. This is particularly relevant for disease models requiring extended treatment periods, such as those for autism spectrum disorder, schizophrenia, or Alzheimer's disease-related cognitive decline [1].

Investigating the Epigenetic Regulation of Hematopoiesis Independent of On-Target Toxicity

In hematology research, T-448 serves as a critical control compound to dissect the roles of LSD1's enzymatic activity versus its scaffolding function in the GFI1B complex. By using T-448, which inhibits demethylation without disrupting the complex [1], researchers can determine whether a biological effect in hematopoietic stem/progenitor cells is driven by the loss of H3K4 demethylation or by the disassembly of the repressor complex. This application is essential for validating new therapeutic hypotheses in leukemia and bone marrow failure syndromes.

Benchmarking Next-Generation LSD1 Inhibitors Designed for CNS Indications

For medicinal chemistry and drug discovery programs targeting CNS-penetrant LSD1 inhibitors, T-448 represents a validated benchmark for an optimal hematological safety profile. New chemical entities can be directly compared to T-448 in key assays: (1) potency in LSD1 enzymatic assays (IC50 = 22 nM) [1], (2) minimal disruption of the LSD1-GFI1B complex in co-IP [1], (3) >4500-fold selectivity over MAO-A/B [1], and (4) in vivo platelet counts following repeat dosing [1]. These parameters define a specific, superior profile that new candidates should meet or exceed.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for T-448

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.